Ibuprofen Dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ibuprofen is a well-known non-steroidal anti-inflammatory drug that is widely used for its analgesic and antipyretic properties. One of the key features of ibuprofen is its ability to form dimers through intermolecular hydrogen bonding. The ibuprofen dimer is characterized by the formation of cyclic dimers, where two ibuprofen molecules are held together by hydrogen bonds between their carboxyl groups .
Scientific Research Applications
Ibuprofen dimers have several scientific research applications, including:
Chemistry: Studying the intermolecular interactions and hydrogen bonding in carboxylic acids.
Biology: Investigating the pharmacokinetics and pharmacodynamics of ibuprofen and its derivatives.
Medicine: Developing new formulations and delivery systems for ibuprofen to enhance its therapeutic efficacy.
Industry: Using ibuprofen dimers as indicators of stability in pharmaceutical formulations
Mechanism of Action
Target of Action
Ibuprofen, a well-established non-steroidal anti-inflammatory drug (NSAID), primarily targets the prostaglandin-endoperoxide synthase , also known as cyclooxygenase (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins and thromboxanes via the arachidonic acid pathway . Prostaglandins act as mediators of pain and fever, while thromboxanes stimulate blood clotting . Ibuprofen also inhibits the NF-κB activation , which regulates gene transcription of proinflammatory mediators .
Mode of Action
Ibuprofen acts as a non-selective inhibitor of COX . It inhibits both COX-1 and COX-2 isoenzymes through metabolism by the peroxidase function of these isoenzymes . This inhibition prevents the formation of phenoxyl radicals from a critical tyrosine residue, which is essential for the cyclooxygenase activity of COX-1 and COX-2 and prostaglandin synthesis .
Biochemical Pathways
The primary biochemical pathway affected by ibuprofen is the arachidonic acid pathway . By inhibiting COX, ibuprofen prevents the conversion of arachidonic acid into prostaglandins and thromboxanes . This inhibition reduces the production of these mediators of pain, fever, and inflammation .
Pharmacokinetics
Ibuprofen exhibits a two-compartment open model pharmacokinetics . It is rapidly and completely absorbed when administered orally . The area under the plasma concentration-time curve (AUC) of ibuprofen is dose-dependent . Ibuprofen binds extensively to plasma albumin in a concentration-dependent manner . At doses greater than 600mg, there is an increase in the unbound fraction of the drug, leading to an increased clearance of ibuprofen and a reduced AUC of the total drug . Ibuprofen is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .
Result of Action
The primary result of ibuprofen’s action is the reduction of pain, fever, and inflammation . By inhibiting the synthesis of prostaglandins and thromboxanes, ibuprofen reduces these symptoms associated with various conditions, including rheumatoid arthritis, osteoar
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ibuprofen typically involves the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride, followed by hydrolysis and decarboxylation to yield ibuprofen. The formation of ibuprofen dimers can occur during the crystallization process, where hydrogen bonding between carboxyl groups leads to dimerization .
Industrial Production Methods: In industrial settings, ibuprofen is produced through a multi-step process that includes the following steps:
- Friedel-Crafts acylation of isobutylbenzene with acetic anhydride.
- Hydrolysis of the acylated product to form the corresponding carboxylic acid.
- Decarboxylation to yield ibuprofen.
- Crystallization, during which dimerization can occur due to hydrogen bonding .
Chemical Reactions Analysis
Types of Reactions: Ibuprofen dimers can undergo various chemical reactions, including:
Oxidation: Ibuprofen can be oxidized to form hydroxylated derivatives.
Reduction: Reduction of ibuprofen can lead to the formation of alcohol derivatives.
Substitution: Ibuprofen can undergo substitution reactions, such as esterification and amidation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alcohols and amines are used for esterification and amidation reactions.
Major Products:
Oxidation: Hydroxylated ibuprofen derivatives.
Reduction: Alcohol derivatives of ibuprofen.
Substitution: Ester and amide derivatives of ibuprofen.
Comparison with Similar Compounds
- Naproxen
- Ketoprofen
- Diclofenac
- Indomethacin
Ibuprofen dimers are unique in their ability to form stable cyclic dimers through hydrogen bonding, which can influence their physical properties and stability in pharmaceutical formulations.
Properties
CAS No. |
1391054-15-1 |
---|---|
Molecular Formula |
C26H32O4 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(1R,4R)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C26H32O4/c1-16(2)13-18-5-8-20(9-6-18)26(25(29)30)12-11-22(24(27)28)21-10-7-19(14-17(3)4)15-23(21)26/h5-10,15-17,22H,11-14H2,1-4H3,(H,27,28)(H,29,30)/t22-,26-/m1/s1 |
InChI Key |
GXFQAIUKHDCTMF-ATIYNZHBSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)[C@@]2(CC[C@H](C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O |
SMILES |
CC(C)CC1=CC=C(C=C1)C2(CCC(C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2(CCC(C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O |
Synonyms |
(1RS,4RS)-7-(2-Methylrpopyl)1-[4-(2-methylpropyl)phenyl]-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic Acid; Ibuprofen Impurity G; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.